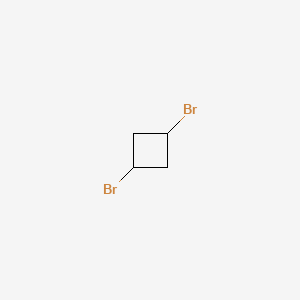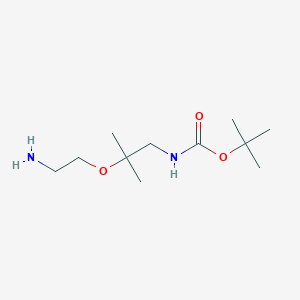
Tert-butyl (2-(2-aminoethoxy)-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate is a chemical compound with the molecular formula C9H20N2O3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminoethoxy)-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate can yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate include:
- tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate
- tert-Butyl N-[2-(2-aminoethoxy)ethoxy]carbamate
- tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Uniqueness
tert-Butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate is unique due to its specific structure, which provides stability and reactivity. The presence of the tert-butyl group enhances its resistance to hydrolysis, making it a valuable intermediate in various synthetic processes .
Eigenschaften
Molekularformel |
C11H24N2O3 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-10(2,3)16-9(14)13-8-11(4,5)15-7-6-12/h6-8,12H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
VASLNDHNZWZJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


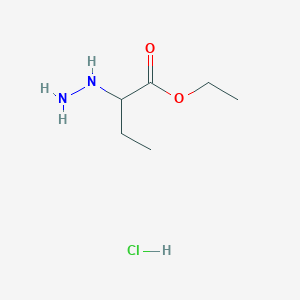
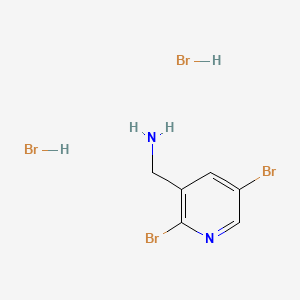
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

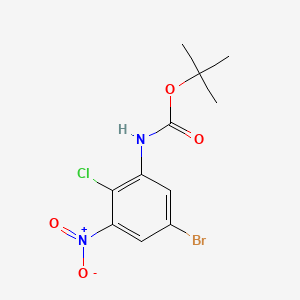
![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
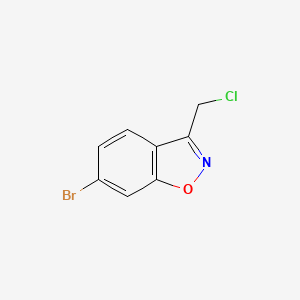
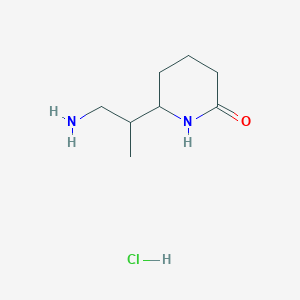
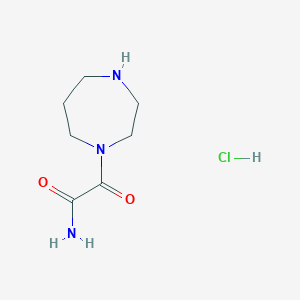
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
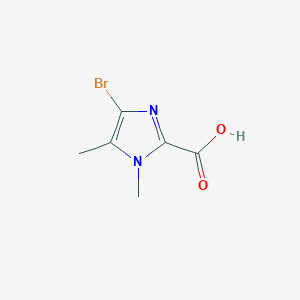
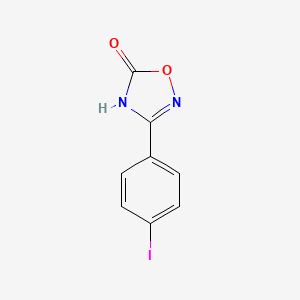
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
